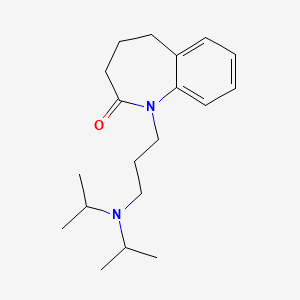
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a heterocyclic compound that contains a benzene ring fused to an azepine ring. This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- can be achieved through several routes. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- can be compared with other benzazepine derivatives, such as:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Similar in structure but lacks the diisopropylamino propyl group.
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: Contains a chlorine atom and is used as an intermediate in organic synthesis. The uniqueness of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
生物活性
1H-1-Benzazepin-2-one, specifically the derivative 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H26N2O
- Molecular Weight : 290.41 g/mol
- Solubility : Soluble in organic solvents such as DMSO.
The compound exhibits a multi-target action profile, influencing several biochemical pathways:
- Neurogenesis : It promotes neurogenesis through modulation of neurotrophic factors.
- Anticancer Activity : The compound has been shown to inhibit various protein kinases implicated in cancer progression. Specifically, it acts as a dual inhibitor of Aurora A and B kinases, which are critical in cell division and proliferation .
Anticancer Properties
Research indicates that 1H-1-benzazepin derivatives exhibit potent anticancer activity. For instance:
- Inhibition of Protein Kinases : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines. For example:
| Protein Kinase | IC50 (µM) |
|---|---|
| Aurora A | 2.4 |
| Aurora B | 26 |
| VEGF-R2 | 2.8 |
| PDGFR-beta | 44 |
These values indicate significant potency in inhibiting pathways crucial for tumor growth and metastasis .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Amyloid Beta Formation Inhibition : It prevents amyloid beta formation by downregulating Amyloid Protein Precursor (APP) levels, which is relevant for Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzazepine derivatives:
- Antiproliferative Activity : A study demonstrated that derivatives of benzazepin showed antiproliferative effects across various cancer cell lines, with some compounds achieving significant inhibition at concentrations below 10 µM .
- Dual Inhibition Mechanism : Research on the structure-activity relationship (SAR) of benzazepines revealed that modifications to the benzazepine core can enhance selectivity for specific kinases while maintaining low toxicity profiles .
- Neurogenesis Studies : Investigations into the neurogenic potential of the compound indicated an increase in neuronal differentiation markers when tested in vitro, suggesting therapeutic potential for neurodegenerative conditions.
特性
CAS番号 |
54951-28-9 |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC名 |
1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C19H30N2O/c1-15(2)20(16(3)4)13-8-14-21-18-11-6-5-9-17(18)10-7-12-19(21)22/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |
InChIキー |
HVQFBBXWCVYDNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCCN1C(=O)CCCC2=CC=CC=C21)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















